molecular formula C18H17FN4O2 B2409618 6-(4-fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 905780-61-2

6-(4-fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2409618
CAS No.: 905780-61-2
M. Wt: 340.358
InChI Key: IJKQRTMFQQBVQO-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one is a high-purity chemical reagent designed for pharmaceutical and life sciences research. This compound belongs to the class of 1,2,4-triazinones, which are nitrogen-containing heterocyclic scaffolds of significant interest in medicinal chemistry. Nitrogen-containing heterocycles are essential structural components in a wide array of therapeutics, agrochemicals, and other bioactive molecules due to their versatile binding capabilities and structural similarity to naturally occurring compounds . The structure of this reagent incorporates a 1,2,4-triazin-5(4H)-one core, which is strategically functionalized with a 4-fluorobenzyl group at the 6-position and a (2-methoxy-5-methylphenyl)amino substituent at the 3-position. This specific substitution pattern is reminiscent of other biologically active triazine derivatives reported in scientific literature, suggesting potential for diverse research applications . Researchers can explore its value as a key intermediate in the synthesis of more complex polyheterocyclic systems or as a candidate for screening in various biological assays. Potential research applications include, but are not limited to, investigations into acetylcholinesterase inhibition, anti-inflammatory activity, and analgesic activity, as structurally related fused heterocyclic systems have shown promise in these areas . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-(2-methoxy-5-methylanilino)-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-11-3-8-16(25-2)14(9-11)20-18-21-17(24)15(22-23-18)10-12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKQRTMFQQBVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methoxy-Methylphenylamino Group: This step involves the reaction of the triazine intermediate with 2-methoxy-5-methylphenylamine under appropriate conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

6-(4-fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Triazinones

Compound 20b : 4-((4-Fluorobenzylidene)Amino)-3-Mercapto-6-(Trifluoromethyl)-1,2,4-Triazin-5(4H)-one
  • Key Features : Fluorine at the para position of the benzylidene group.
  • Activity :
    • Antibacterial: MIC = 3.90 µg/mL (E. coli, S. aureus), outperforming ciprofloxacin in biofilm inhibition (IR 87.4%) .
    • Comparison : The target compound’s 4-fluorobenzyl group may similarly enhance antibacterial activity, though its methoxy-methylphenyl substituent could alter target specificity.
Schiff Bases (20a–f)
  • Structure-Activity : Halogenated derivatives (20b–d) show broad-spectrum activity. Fluorine improves biofilm inhibition, while chloro/trifluoromethyl groups enhance antifungal action .

Anticancer Triazinones

Compound 12 : 4-Amino-3-(3-Hydroxypropylthio)-6-(2-(2-Thienyl)Vinyl)-1,2,4-Triazin-5(4H)-one
  • Key Features : Thioether linkage and thienylvinyl group.
  • Activity : Cytotoxic against multiple cancer cell lines (IC₅₀ < 10 µM) .
  • Comparison : The target compound lacks sulfur-based substituents but shares a fluorinated aromatic group, which may similarly influence DNA/protein interactions.

Herbicidal Triazinones

Metribuzin : 4-Amino-6-tert-Butyl-3-(Methylthio)-1,2,4-Triazin-5(4H)-one
  • Key Features : Bulky tert-butyl and methylthio groups.
  • Activity : Photosynthesis inhibitor used in agriculture .
  • Comparison : The target compound’s smaller 4-fluorobenzyl and methoxy-methylphenyl groups reduce steric bulk, likely rendering it ineffective as a herbicide.
Acylhydrazone Derivatives (e.g., Compound 25)
  • Modifications : Propanaldehyde or cinnamaldehyde substituents.
  • Activity : Reduced herbicidal efficacy compared to metribuzin, highlighting the importance of substituent size .

Structural-Activity Relationship (SAR) Analysis

Table 1: Substituent Effects on Triazinone Activity

Compound Position 3 Substituent Position 6 Substituent Key Activity Reference
Target Compound 2-Methoxy-5-methylphenylamino 4-Fluorobenzyl N/A (Theoretical: Antimicrobial) -
20b 4-Fluorobenzylideneamino Trifluoromethyl Antibacterial (MIC = 3.90 µg/mL)
Metribuzin Methylthio tert-Butyl Herbicidal
Compound 12 (Anticancer) 3-Hydroxypropylthio 2-(2-Thienyl)Vinyl Cytotoxic (IC₅₀ < 10 µM)

Key Observations:

Fluorine’s Role: Fluorine at benzyl/benzylidene positions enhances antibacterial and biofilm inhibition (e.g., 20b vs. non-fluorinated analogs) .

Amino Substituents: Aromatic amino groups (e.g., methoxy-methylphenyl) may improve target selectivity in therapeutic applications compared to aliphatic thioethers.

Agrochemical vs. Pharmaceutical : Bulky substituents (tert-butyl) favor herbicidal activity, while smaller fluorinated/heteroaromatic groups align with antimicrobial/anticancer uses.

Biological Activity

Overview

6-(4-fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine class, characterized by its unique molecular structure that includes a triazine ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : 6-[(4-fluorophenyl)methyl]-3-(2-methoxy-5-methylanilino)-4H-1,2,4-triazin-5-one
  • Molecular Formula : C18H17FN4O2
  • Molecular Weight : 342.36 g/mol

The compound's structure allows for diverse interactions with biological targets, which is pivotal in its pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine ring facilitates binding to these targets, modulating their activity and influencing various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signal transduction processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro testing on various cancer cell lines revealed that derivatives of this compound can induce apoptosis and inhibit cell proliferation. For example, compounds that share structural similarities have shown IC50 values in the micromolar range against breast cancer cells (e.g., MCF-7) .
CompoundCell LineIC50 (µM)
Compound AMCF-718
Compound BKYSE7040
Compound CKYSE15030

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research indicates that triazine derivatives can exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. Specific studies have shown:

  • Bacterial Inhibition : Compounds similar to the target compound inhibited the growth of various bacterial strains in vitro.

Case Studies

A notable study assessed the effects of triazine derivatives on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Study Findings:

  • Caspase Activation : Treatment with triazine derivatives resulted in increased caspase 3/7 activity, indicating the induction of apoptotic pathways.
  • PARP Inhibition : Some derivatives showed inhibition of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms .

Q & A

Basic: How can researchers optimize the synthesis of this triazine derivative to improve yield and purity?

Methodological Answer:
Synthesis optimization involves multi-step protocols, starting with condensation reactions between substituted benzaldehydes and triazole precursors under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, K₂CO₃) accelerate intermediate formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) and confirms substitution patterns .
    • FT-IR : Identifies functional groups (e.g., triazine C=N stretch at ~1600 cm⁻¹, NH bending at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₉H₁₈FN₄O₂, [M+H]+ = 377.14) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Basic: How should researchers design in vitro assays to evaluate its biological activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., kinases, proteases) based on structural analogs’ activity .
  • Assay Conditions :
    • Concentration Range : 0.1–100 µM in DMSO/PBS (≤0.1% DMSO to avoid cytotoxicity) .
    • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle controls .
  • Endpoint Detection : Fluorescence (e.g., ATPase assays) or absorbance (e.g., MTT for cell viability) .

Advanced: What mechanistic hypotheses explain its potential enzyme inhibition?

Methodological Answer:

  • Docking Studies : Use software (AutoDock Vina) to model interactions with ATP-binding pockets (e.g., kinase targets). The fluorobenzyl group may occupy hydrophobic regions, while the triazine core mimics adenine .
  • Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Mutagenesis : Validate key residues (e.g., Lys123 in kinase active sites) through site-directed mutagenesis .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications?

Methodological Answer:

  • Substituent Variation :
    • Fluorine Position : Compare 4-fluorobenzyl vs. 2-fluorobenzyl analogs for lipophilicity and target engagement .
    • Methoxy Group : Replace with ethoxy or nitro groups to modulate electron-donating/withdrawing effects .
  • Biological Testing : Screen analogs against panels of cancer cell lines (e.g., NCI-60) to correlate substituents with IC₅₀ values .
  • Computational Tools : QSAR models predict bioactivity based on descriptors (e.g., logP, polar surface area) .

Advanced: How should researchers resolve contradictions in reported biological data?

Methodological Answer:

  • Reproducibility Checks : Validate assays across independent labs with standardized protocols (e.g., NIH guidelines) .
  • Orthogonal Assays : Confirm antiproliferative activity via both MTT and clonogenic assays to rule out false positives .
  • Metabolic Stability : Test compound stability in liver microsomes to address discrepancies in in vivo vs. in vitro efficacy .
  • Data Mining : Cross-reference PubChem BioAssay data (AID 743255) to identify confounding factors (e.g., solvent interactions) .

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